Superior Inhibitory Potency of PKC (19-31) vs. PKC (19-36) Pseudosubstrate Inhibitor
PKC (19-31) is a shorter and more potent inhibitor of protein kinase C (PKC) than the longer pseudosubstrate inhibitor Protein Kinase C (19-36) . Its IC50 value of 100 nM demonstrates an approximate 1.8-fold improvement in potency over the 19-36 variant, allowing for lower effective concentrations in enzymatic and cellular assays [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 100 nM |
| Comparator Or Baseline | Protein Kinase C (19-36) Pseudosubstrate Inhibitor (BML-P150): 0.18 µM (180 nM) |
| Quantified Difference | ~1.8-fold higher potency (100 nM vs 180 nM) |
| Conditions | In vitro PKC enzyme inhibition assay |
Why This Matters
Higher potency means less peptide is required per assay, directly reducing experimental cost and minimizing potential off-target effects due to lower working concentrations.
- [1] TargetMol. Protein Kinase C (19-36) Product Datasheet. Catalog No. TP1503. View Source
